α-羟基去甲基他莫昔芬

描述

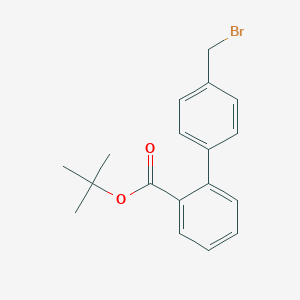

Alpha-Hydroxy-N-desmethyltamoxifen is a metabolite of tamoxifen, a drug commonly used in the treatment of breast cancer. It has been implicated in the metabolic activation of tamoxifen, leading to the formation of DNA adducts in rat liver cells, which may contribute to its genotoxic effects and potential carcinogenicity . The compound has been shown to form DNA adducts in the absence of metabolizing enzymes, suggesting a direct interaction with DNA .

Synthesis Analysis

The synthesis of alpha-Hydroxy-N-desmethyltamoxifen has been reported in studies where it was used to characterize the major DNA adducts formed by this metabolite in vitro and in vivo . Additionally, alpha-acetoxy-N-desmethyltamoxifen was synthesized as a model activated metabolite of N-desmethyltamoxifen, which further supports the role of alpha-Hydroxy-N-desmethyltamoxifen in the formation of DNA adducts .

Molecular Structure Analysis

Alpha-Hydroxy-N-desmethyltamoxifen has been structurally characterized, and its metabolites have been identified using techniques such as mass spectrometry and HPLC-electrospray ionization MS. These studies have helped to elucidate the metabolic pathways of tamoxifen and its analogs, confirming that alpha-hydroxylation is a key step in the formation of DNA-reactive metabolites .

Chemical Reactions Analysis

The metabolic activation of alpha-Hydroxy-N-desmethyltamoxifen involves its conversion to a highly reactive sulfate ester, which can then form DNA adducts . The formation of these adducts has been demonstrated in rat liver cells and is thought to be a critical step in the genotoxicity of tamoxifen . The R-isomer of alpha-Hydroxy-N-desmethyltamoxifen has been shown to form more DNA adducts than the S-isomer, indicating stereoselective metabolic activation .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of alpha-Hydroxy-N-desmethyltamoxifen are not detailed in the provided papers, the compound's reactivity with DNA and its susceptibility to further metabolic activation, such as sulfation, are well-documented . The compound's ability to form DNA adducts without additional metabolic enzymes suggests it has a high affinity for DNA . Additionally, the use of deuterium-labeled tamoxifen analogs has provided insights into the metabolic processes and the significant isotope effects associated with alpha-hydroxylation .

科学研究应用

代谢活化和药理遗传学

α-羟基去甲基他莫昔芬是他莫昔芬的代谢物,他莫昔芬是一种广泛用于治疗雌激素受体-α阳性乳腺癌的药物。他莫昔芬的疗效在很大程度上取决于细胞色素 P450 酶对其进行代谢活化,从而产生活性代谢物,如 α-羟基去甲基他莫昔芬和恩度西芬。了解遗传多态性对他莫昔芬及其代谢物代谢的影响对于个性化治疗和提高患者反应率至关重要。尽管已发现各种遗传多态性对他莫昔芬及其代谢物的药代动力学和药效动力学有影响,但药理遗传学在调整治疗中的作用仍在研究中,尚未达成共识 (de Vries Schultink 等人,2015)。

作用机制和治疗潜力

他莫昔芬的代谢物,包括 α-羟基去甲基他莫昔芬,对于理解该药物的作用机制和探索其在乳腺癌治疗之外的治疗潜力至关重要。对他莫昔芬及其衍生物的研究促进了具有减少的副作用和更广泛治疗靶点的新的药物的开发。合成新型他莫昔芬衍生物的持续努力旨在进一步揭示该药物的作用机制,并发现用于各种治疗应用的具有药理活性的新药物 (Shagufta & Ahmad,2018)。

生物分析方法和药代动力学

他莫昔芬及其代谢物(包括 α-羟基去甲基他莫昔芬)的药代动力学已得到广泛研究。已经开发出一系列生物分析方法来识别和定量生物样品中的他莫昔芬及其 I 期代谢物。液相色谱与质谱联用等技术的进步促进了对他莫昔芬代谢的理解,为支持其治疗应用的药代动力学和药效动力学研究奠定了基础 (Teunissen 等人,2010)。

安全和危害

未来方向

The metabolism of tamoxifen, from which alpha-Hydroxy-N-desmethyltamoxifen is derived, is being redefined in light of several important pharmacological observations . Recent studies have identified 4-hydroxy N-desmethyltamoxifen (endoxifen) as an important metabolite of tamoxifen necessary for antitumor actions . This suggests that significant numbers of women might not receive optimal benefit from tamoxifen treatment, which has implications for breast cancer treatment and prevention .

属性

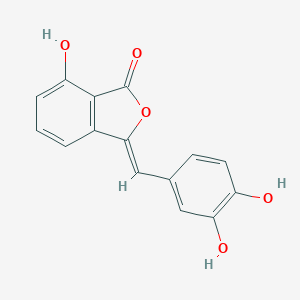

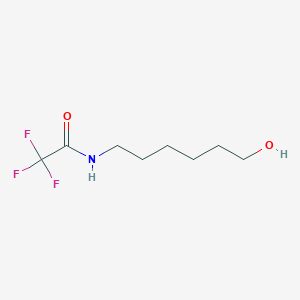

IUPAC Name |

(E)-4-[4-[2-(methylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO2/c1-19(27)24(20-9-5-3-6-10-20)25(21-11-7-4-8-12-21)22-13-15-23(16-14-22)28-18-17-26-2/h3-16,19,26-27H,17-18H2,1-2H3/b25-24- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREXPZNIZPCGIV-IZHYLOQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401344152 | |

| Record name | (E)-4-[4-[2-(methylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Hydroxy-N-desmethyltamoxifen | |

CAS RN |

162070-61-3 | |

| Record name | alpha-Hydroxytamoxifen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162070613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-4-[4-[2-(methylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

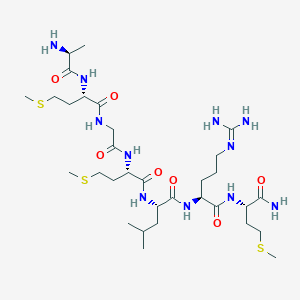

![3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B132129.png)